2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid Similar compounds such as indole derivatives and pyrazole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds inhibit the activity of certain enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key factors in causing pain, fever, and inflammation .
Biochemical Pathways
The biochemical pathways affected by This compound It can be inferred from similar compounds that they may affect the pathway of prostaglandin synthesis by inhibiting the activity of cyclooxygenase enzymes . This could lead to downstream effects such as reduced inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of This compound Based on the mode of action, it can be inferred that the compound may result in reduced inflammation, pain, and fever by blocking the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-1-phenyl-1,3-diketone, under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
- 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propionic acid
- 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]butyric acid
Uniqueness
2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTRHRCHAZIBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)Cl)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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